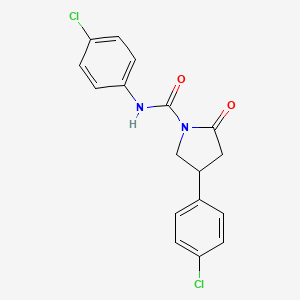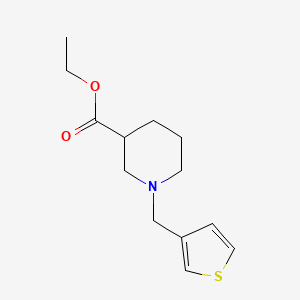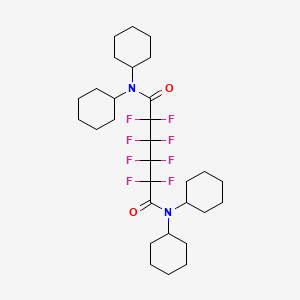![molecular formula C14H13NO2 B5178295 1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one](/img/structure/B5178295.png)
1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one is a naturally occurring compound, which has been found to exhibit a range of biological activities. It is a member of the pyranoindolizidine alkaloid family, which are known for their diverse pharmacological properties. This compound has been the subject of much research in recent years, due to its potential as a therapeutic agent in various disease states. In
Wissenschaftliche Forschungsanwendungen
1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one has been the subject of much research in recent years, due to its potential as a therapeutic agent in various disease states. One area of research has focused on its anti-cancer properties, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. Other studies have explored its potential as an anti-inflammatory agent, with promising results in animal models of inflammation. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of 1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Another proposed mechanism involves the activation of the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one has been shown to have a range of biochemical and physiological effects in various cell types and animal models. These effects include the induction of apoptosis in cancer cells, the inhibition of inflammation, and the protection of neurons from oxidative stress. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one in lab experiments is its diverse range of biological activities, which make it a potentially useful tool for studying various disease states. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods.
Zukünftige Richtungen
There are many potential future directions for research on 1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one. One area of interest is its potential as a therapeutic agent in cancer treatment, with further studies needed to fully elucidate its mechanism of action and optimize its efficacy. Another area of interest is its potential as an anti-inflammatory agent, with further studies needed to explore its effects in various models of inflammation. Additionally, this compound may have potential as a neuroprotective agent, with further studies needed to explore its effects in animal models of neurological disorders.
Synthesemethoden
1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one can be synthesized through several different methods. One common approach involves the reaction of tryptamine with a suitable aldehyde, followed by cyclization of the resulting intermediate. Another method involves the use of a palladium-catalyzed reaction to form the pyranoindolizidine ring system. Regardless of the method used, the synthesis of this compound requires careful attention to detail and precise control of reaction conditions to ensure a high yield and purity of the final product.
Eigenschaften
IUPAC Name |
1,2,8-trimethylpyrano[2,3-f]indol-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-8-4-14(16)17-13-6-10-5-9(2)15(3)12(10)7-11(8)13/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKCOWNELQDERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3C(=C2)C=C(N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(benzylthio)-3,4,4-trichloro-2-nitro-1,3-butadien-1-yl]morpholine](/img/structure/B5178218.png)


![4-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178245.png)
![2-(4-chlorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5178247.png)
![1-(2-methyl-1H-indol-3-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}ethanone](/img/structure/B5178255.png)
![4-[(4-{N-[(3,4-dimethylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5178258.png)

![3-methyl-N-{4-[(4-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5178270.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5178272.png)
![2-(4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5178279.png)
![N-dibenzo[b,d]furan-3-yl-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5178286.png)
